molecular formula C14H11N3O2S B4016884 1-phenyl-3-(2-pyrimidinylthio)-2,5-pyrrolidinedione

1-phenyl-3-(2-pyrimidinylthio)-2,5-pyrrolidinedione

Cat. No. B4016884
M. Wt: 285.32 g/mol
InChI Key: KJGDLMJJLCFJML-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-pyrimidinylthio)-2,5-pyrrolidinedione is a heterocyclic compound that likely exhibits interesting chemical and physical properties due to its unique structure. The compound incorporates elements of pyrrolidinedione, phenyl, and pyrimidinylthio groups, suggesting a potential for diverse reactivity and applications in various chemical research areas.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For example, synthesis approaches for pyrrolidine derivatives often utilize starting materials such as phenylpyruvic acids, aldehydes, and amines, leading to various pyrrolidinediones through condensation reactions (Merchant, Shah, & Bhandarkar, 1962).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides insights into the geometric parameters, bonding environments, and overall stability of the compound. Studies on similar compounds have employed techniques such as density functional theory (DFT) to optimize geometrical parameters and compare them with experimental data for validation (Özdemir et al., 2015).

Chemical Reactions and Properties

Heterocyclic compounds like 1-phenyl-3-(2-pyrimidinylthio)-2,5-pyrrolidinedione are expected to undergo various chemical reactions, including nucleophilic substitutions, addition reactions, and complex formation with metals. The specific reactivity patterns can be influenced by the presence of the pyrrolidinedione core, the phenyl group, and the pyrimidinylthio moiety, offering a rich chemistry to explore.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. The physical properties can be significantly influenced by the molecular structure, as seen in compounds displaying supercooling behavior or phase transitions (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are key aspects that define the applications and potential of a compound in synthetic chemistry. Studies on related compounds have highlighted their reactivity patterns, providing insights into potential synthetic applications and chemical transformations (Yamanaka, Niitsuma, & Sakamoto, 1979).

properties

IUPAC Name

1-phenyl-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-12-9-11(20-14-15-7-4-8-16-14)13(19)17(12)10-5-2-1-3-6-10/h1-8,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDLMJJLCFJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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